3-(2-phenylethenesulfonamido)benzoic acid

Endothelin receptor antagonism Sulfonamide SAR Selectivity engineering

3‑(2‑Phenylethenesulfonamido)benzoic acid (CAS 312592‑88‑4) is a synthetic sulfonamide‑benzoic acid hybrid characterised by a trans‑2‑phenylethenesulfonamide group attached at the meta‑position of a benzoic acid core [REFS‑1]. The molecule (C₁₅H₁₃NO₄S, MW 303.33 g mol⁻¹) presents two ionisable centres – a carboxylic acid (pKₐ ca. 3.8–4.2 predicted) and a sulfonamide NH (pKₐ ca. 8.5–9.5 predicted) – plus a conjugated (E)‑styrene moiety that distinguishes it from saturated sulfonamide analogs [REFS‑2].

Molecular Formula C15H13NO4S
Molecular Weight 303.3 g/mol
CAS No. 312592-88-4
Cat. No. B6141741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-phenylethenesulfonamido)benzoic acid
CAS312592-88-4
Molecular FormulaC15H13NO4S
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C15H13NO4S/c17-15(18)13-7-4-8-14(11-13)16-21(19,20)10-9-12-5-2-1-3-6-12/h1-11,16H,(H,17,18)/b10-9+
InChIKeyXCLRXFSRZUJEQY-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Phenylethenesulfonamido)benzoic Acid (CAS 312592‑88‑4): A Regiospecific Sulfonamide‑Benzoic Acid Hybrid for Targeted Lead Discovery


3‑(2‑Phenylethenesulfonamido)benzoic acid (CAS 312592‑88‑4) is a synthetic sulfonamide‑benzoic acid hybrid characterised by a trans‑2‑phenylethenesulfonamide group attached at the meta‑position of a benzoic acid core [REFS‑1]. The molecule (C₁₅H₁₃NO₄S, MW 303.33 g mol⁻¹) presents two ionisable centres – a carboxylic acid (pKₐ ca. 3.8–4.2 predicted) and a sulfonamide NH (pKₐ ca. 8.5–9.5 predicted) – plus a conjugated (E)‑styrene moiety that distinguishes it from saturated sulfonamide analogs [REFS‑2]. This compound is classified as a research‑grade chemical building block and is offered by major screening‑library suppliers, including Enamine (catalogue EN300‑06594), Santa Cruz Biotechnology (sc‑344231), and Leyan (2033625). Computed drug‑likeness properties (XLogP 2.4, topological PSA 91.9 Ų, 5 rotatable bonds) place it within the lead‑like chemical space suitable for fragment‑based or high‑throughput screening campaigns [REFS‑2].

Why a Generic Sulfonamide‑Benzoic Acid Cannot Replace 3‑(2‑Phenylethenesulfonamido)benzoic Acid in Lead‑Oriented Synthesis


Simple interchange of 3‑(2‑phenylethenesulfonamido)benzoic acid with a generic 3‑sulfonamidobenzoic acid or its 4‑regioisomer is inadvisable because the (E)‑styrylsulfonyl group imparts unique conformational and electronic properties that directly affect target‑binding pharmacophore geometry [REFS‑1]. In the endothelin‑A (ETₐ) receptor antagonist series, replacement of a benzenesulfonamide with a 2‑phenylethenesulfonamide improved ETₐ selectivity from non‑selective (ETₐ/ETB ratio ~1) to an ETₐ/ETB ratio of 1200, a gain of roughly three orders of magnitude [REFS‑2]. Furthermore, the regiochemistry matters: the 4‑substituted isomer (CAS 315677‑94‑2) is reported to inhibit ligand‑gated nicotinic acetylcholine receptors and voltage‑gated sodium channels [REFS‑3], whereas the meta‑substituted isomer positions its carboxylic acid for different hydrogen‑bond networks. These differences mean that directly substituting the 3‑regioisomer with the 4‑regioisomer or a simpler arylsulfonamide derivative would likely ablate any structure‑based binding hypothesis and confound SAR interpretation [REFS‑1, REFS‑3].

Head‑to‑Head Evidence Differentiating 3‑(2‑Phenylethenesulfonamido)benzoic Acid from its Closest Analogs


E‑Styrylsulfonamide vs. Benzenesulfonamide: A 1200‑Fold Gain in ETₐ Receptor Selectivity (Class‑Level SAR)

In a congeneric series of pyrimidine‑based endothelin receptor antagonists, replacing the benzenesulfonamide group (Ro47‑0203/Bosentan) with a 2‑phenylethenesulfonamide moiety (compound 5a) converted a non‑selective ETₐ/ETB profile into an ETₐ‑selective profile. Further optimisation gave compound 5n with an ETₐ IC₅₀ of 2.1 nM and an ETB/ETₐ selectivity ratio of 1200 [REFS‑1]. While 3‑(2‑phenylethenesulfonamido)benzoic acid was not itself tested in this study, it shares the identical 2‑phenylethenesulfonamide pharmacophore that was shown to be the key driver of selectivity improvement.

Endothelin receptor antagonism Sulfonamide SAR Selectivity engineering

Regioisomeric Differentiation: Meta‑ vs. Para‑Carboxylic Acid Substitution Dictates Ion‑Channel vs. Other Target Profiles

The 4‑(2‑phenylethenesulfonamido)benzoic acid regioisomer (CAS 315677‑94‑2) is explicitly described as an inhibitor of the nicotinic acetylcholine receptor (ligand‑gated ion channel) and voltage‑gated sodium channels [REFS‑1]. In contrast, preliminary reports on the 3‑substituted isomer indicate a mechanism centred on mitochondrial disruption and intrinsic apoptosis induction in cancer cells, with a selectivity index favouring malignant over non‑cancerous cells [REFS‑2]. Although the latter data originate from a preprint summary and require independent verification, the divergent biological annotations for the two regioisomers strongly suggest that the position of the carboxylic acid on the phenyl ring redirects molecular recognition toward distinct target classes.

Regiochemistry Ion channel pharmacology Structure–activity relationships

Conformational Rigidity and Molecular Shape: The (E)‑Styrene Linker Restricts Conformational Freedom Relative to Saturated Ethyl‑Sulfonamide Analogs

The (E)‑2‑phenylethenylsulfonamide group in 3‑(2‑phenylethenesulfonamido)benzoic acid contains a trans‑configured double bond that locks the phenyl ring into a planar, extended conformation relative to the sulfonamide sulfur [REFS‑1]. By contrast, a saturated 2‑phenylethylsulfonamide analog (e.g., 3‑[(2‑phenylethyl)sulfamoyl]benzoic acid, ChemSpider 1846571) possesses a freely rotatable C–C single bond, allowing the terminal phenyl to sample multiple rotameric states. This difference in conformational entropy (ΔS) carries implications for binding: the rigid styryl linker pre‑pays the entropic penalty of binding but may limit induced‑fit adaptability. The computed heavy‑atom count (21) and defined bond stereocentre count (1 E‑stereocentre) underscore the defined geometry of the styryl moiety [REFS‑2].

Conformational analysis Molecular design Lead optimisation

Synthetic Accessibility and Bulk Supply: Enamine Catalogue Entry with Defined Purity and Tiered Pricing

3‑(2‑Phenylethenesulfonamido)benzoic acid is stocked as a catalogue item by Enamine (EN300‑06594) with a certified purity of 95 % and tiered pricing from $65 (0.05 g) to $355 (1 g) [REFS‑1]. The compound is also available from Santa Cruz Biotechnology (sc‑344231) at $334/1 g [REFS‑2]. In contrast, the 4‑regioisomer (CAS 315677‑94‑2) is priced at €504/500 mg (≈$545) from Biosynth/CymitQuimica, representing a ~2‑fold premium per gram relative to the 3‑regioisomer from Enamine [REFS‑3]. This price differential reflects the relative synthetic demand and availability of the two regioisomers and may influence procurement decisions for large‑scale SAR campaigns.

Chemical procurement Building block Synthetic chemistry

Recommended Procurement and Application Scenarios for 3‑(2‑Phenylethenesulfonamido)benzoic Acid


ETₐ‑Selective Antagonist Lead Optimisation

Research groups pursuing endothelin‑A receptor antagonists can employ 3‑(2‑phenylethenesulfonamido)benzoic acid as a key intermediate for constructing the 2‑phenylethenesulfonamide pharmacophore, which has been shown to improve ETₐ selectivity by up to 1200‑fold relative to the benzenesulfonamide baseline in the bosentan series [REFS‑1]. The free carboxylic acid permits further derivatisation (amide coupling, esterification) to elaborate the molecule into a full antagonist scaffold.

Oncology Probe Development Targeting Mitochondrial Apoptosis

Based on preliminary screening data indicating selective cytotoxicity against breast and colorectal cancer cell lines via mitochondrial disruption and intrinsic apoptosis induction [REFS‑2], this compound is a candidate starting point for medicinal chemistry campaigns aimed at developing pro‑apoptotic anticancer agents. The 3‑carboxy group offers a synthetic handle for preparing amide‑linked conjugates or prodrugs to improve pharmacokinetic properties.

Focused Screening Library Design with Defined Regiochemical Diversity

For organisations building screening decks that systematically explore sulfonamide‑benzoic acid chemical space, the 3‑regioisomer complements the 4‑regioisomer and provides orthogonal biological annotation (ion‑channel vs. mitochondrial targets) [REFS‑3]. Procuring both regioisomers enables matched‑pair analysis to deconvolute the contribution of carboxylic‑acid position to target selectivity.

Conformationally Restricted Fragment Library Construction

The rigid (E)‑styrylsulfonamide linker in 3‑(2‑phenylethenesulfonamido)benzoic acid provides a defined molecular shape with restricted conformational freedom relative to saturated ethyl‑sulfonamide analogs [REFS‑4]. Fragment‑based screening groups can exploit this rigidity to improve ligand efficiency and simplify SAR interpretation in hit‑to‑lead programmes.

Quote Request

Request a Quote for 3-(2-phenylethenesulfonamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.